N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(4-methoxyphenyl)acetamide
Description
N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(4-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 8, and a 4-methoxyphenyl acetamide moiety at position 2.
Properties
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-8-9-22-16(10-12)20-13(2)18(19(22)24)21-17(23)11-14-4-6-15(25-3)7-5-14/h4-10H,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBLWWPSDNZSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrido[1,2-a]pyrimidine core structure. The IUPAC name indicates the presence of a methoxyphenyl group and an acetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.32 g/mol |
| IUPAC Name | This compound |
| Structure | Chemical Structure |
Antitumor Activity
Research indicates that compounds with similar pyrido[1,2-a]pyrimidine structures exhibit significant antitumor activity. For instance, derivatives have shown inhibitory effects against various cancer cell lines by targeting key pathways such as the MAPK and PI3K/Akt signaling pathways. A study demonstrated that related compounds effectively inhibited dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, which is often overactive in cancer cells .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Pyrido[1,2-a]pyrimidine derivatives have been reported to modulate inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Antimicrobial Activity
Similar compounds have displayed antimicrobial properties against various pathogens. The presence of the methoxyphenyl group may enhance membrane permeability or receptor binding affinity, contributing to their efficacy against bacteria and fungi .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications that have been explored include:
- Substitution Patterns : Variations in the methoxy group position can significantly affect potency.
- Pyrido Ring Modifications : Alterations in the pyrido ring can enhance selectivity towards specific biological targets.
- Linker Length : Changes in the acetamide linker length can influence binding affinity to target proteins.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antitumor Study : A series of pyridopyrimidine derivatives were synthesized and tested against human cancer cell lines (e.g., MCF-7 and HeLa). The most active compounds showed IC50 values in the low micromolar range .
- Inflammation Model : In vivo studies demonstrated that certain derivatives reduced edema in a carrageenan-induced paw edema model in rats, suggesting significant anti-inflammatory effects .
- Antimicrobial Testing : A derivative was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Compounds similar to N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(4-methoxyphenyl)acetamide have shown promising results in anticancer research. Studies indicate that these derivatives can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, the inhibition of the PI3K/Akt/mTOR signaling pathway has been associated with reduced tumor growth in various cancer models .
-
Antimicrobial Properties
- Preliminary investigations suggest that this compound may exhibit antimicrobial activity against a range of pathogens. The mechanism of action could involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways. However, further studies are required to elucidate the specific antimicrobial mechanisms and efficacy against different strains.
- Neuroprotective Effects
Case Study 1: Anticancer Potential
A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited cell proliferation in breast cancer cell lines by targeting specific kinases involved in cell cycle regulation. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Antimicrobial Activity
In vitro tests showed that this compound had significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Key Structural and Pharmacological Insights
Core Heterocycle Influence: The pyrido[1,2-a]pyrimidin-4-one core in the target compound differs from quinazoline (Compound 38 ) or thienopyrimidine (Compound 12 ), which may alter binding to kinase targets or DNA topoisomerases. The 4-oxo group enhances hydrogen bonding, while methyl groups at positions 2 and 8 increase lipophilicity and metabolic stability .
Substituent Effects :
- The 4-methoxyphenyl group is a common feature in Compounds 38, 40005, and the target. Methoxy groups improve membrane permeability via lipophilicity modulation and may act as electron-donating groups, stabilizing charge-transfer interactions in enzyme binding .
- Substitutions like chlorine ( ) or sulfonyl-pyrrolidine (Compound 38 ) introduce electronegative or bulky groups, which may enhance target specificity but reduce solubility.
Biological Activity Trends :
- Quinazoline-sulfonyl derivatives (e.g., Compound 38 ) exhibit superior anticancer activity compared to simple acetamides, likely due to sulfonyl groups enhancing interactions with ATP-binding pockets in kinases. The absence of a sulfonyl group in the target compound may limit such interactions but reduce off-target effects.
Preparation Methods
Cyclocondensation Using Heteropolyacid Catalysts
A high-yield method involves cyclocondensation of 2-aminopyridine derivatives with β-ketoesters catalyzed by aluminium-exchanged tungstophosphoric acid (Al-HₓPW₁₂O₄₀). This solid acid catalyst provides Brønsted and Lewis acid sites, enabling one-pot formation of the pyrido[1,2-a]pyrimidin-4-one core under mild conditions.
Typical Procedure :
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Reactants : 2-Amino-3,5-dimethylpyridine (1.0 equiv), ethyl acetoacetate (1.2 equiv).
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Catalyst : Al-HₓPW₁₂O₄₀ (5 mol%).
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Conditions : Ethanol, reflux, 6 hours.
Mechanistic Insight :
The catalyst activates the β-ketoester’s carbonyl group, facilitating nucleophilic attack by the pyridine’s amino group. Subsequent cyclodehydration forms the fused pyrimidinone ring.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A reported protocol uses:
-
Reactants : 2-Amino-4,6-dimethylpyridine and dimethyl acetylenedicarboxylate.
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Solvent : Dimethylformamide (DMF).
-
Conditions : 150°C, 20 minutes.
This method avoids side products like N-alkylated derivatives, common in conventional heating.
Functionalization at Position 3: Introducing the Acetamide Group
Chloroethyl Intermediate Formation
The core is functionalized via a 3-(2-chloroethyl) intermediate, synthesized by treating the pyrido[1,2-a]pyrimidin-4-one with chloroacetyl chloride under basic conditions.
Procedure :
Nucleophilic Substitution with 2-(4-Methoxyphenyl)acetamide
The chloroethyl intermediate undergoes nucleophilic displacement with 2-(4-methoxyphenyl)acetamide in the presence of a base.
Optimized Conditions :
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Reactants : 3-(2-Chloroethyl)pyrido[1,2-a]pyrimidin-4-one (1.0 equiv), 2-(4-methoxyphenyl)acetamide (1.2 equiv).
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Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
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Solvent : Acetonitrile, reflux, 12 hours.
Side Reactions :
Competing elimination to form vinyl derivatives is minimized by using polar aprotic solvents and excess DIPEA.
Alternative Approaches: Direct Amidation
Carbodiimide-Mediated Coupling
A two-step strategy involves synthesizing 2-(4-methoxyphenyl)acetic acid followed by coupling with 3-aminopyrido[1,2-a]pyrimidin-4-one using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).
Procedure :
-
Acid Synthesis :
-
Coupling :
Characterization and Quality Control
Spectroscopic Confirmation
Purity Optimization
-
Recrystallization : Ethanol/water (3:1) achieves >99% purity.
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HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Heteropolyacid Catalysis | 92% | 6 h | Low | High |
| Microwave-Assisted | 85% | 0.3 h | Medium | Moderate |
| Carbodiimide Coupling | 62% | 24 h | High | Low |
The heteropolyacid-catalyzed route is optimal for industrial-scale production due to its high yield and low catalyst cost. Microwave synthesis suits lab-scale rapid synthesis but faces energy efficiency challenges in scaling .
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process starting with the pyrido[1,2-a]pyrimidine core. Key steps include:
- Core formation : Cyclization reactions under reflux conditions using solvents like DMF or acetonitrile ().
- Substitution : Introducing the 4-methoxyphenylacetamide moiety via nucleophilic acyl substitution, requiring precise temperature control (80–100°C) and catalysts like DMAP ().
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity ().
Critical factors include solvent polarity (e.g., DMSO enhances solubility but may complicate purification) and stoichiometric ratios of reactants to avoid side products ().
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR in DMSO-d resolve signals for methyl groups (δ ~2.0–2.5 ppm), methoxy (δ ~3.7–3.8 ppm), and aromatic protons (δ ~6.8–8.6 ppm) ().
- Mass Spectrometry (LC-MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H] peaks) and detects fragmentation patterns ().
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity, while TLC (silica gel GF254) tracks reaction progress ().
Advanced Research Questions
Q. How does structural modification of the pyrido[1,2-a]pyrimidine core influence biological activity, and what are key considerations in designing SAR studies?
Methodological Answer:
- SAR Design :
- Core modifications : Replace dimethyl groups with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on target binding ().
- Acetamide linker : Test shorter/longer alkyl chains or bioisosteres (e.g., sulfonamide) to optimize pharmacokinetics ().
- 4-Methoxyphenyl group : Vary substituents (e.g., halogenation, nitro groups) to modulate electronic effects and receptor affinity ().
- Assay Selection : Use enzyme inhibition assays (e.g., kinase profiling) and cell-based viability tests (MTT assay) to correlate structural changes with activity ().
Q. What strategies can resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Control variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability ().
- Purity validation : Re-analyze compound batches via HPLC and elemental analysis to rule out impurities as confounding factors ().
- Orthogonal assays : Confirm activity using independent methods (e.g., SPR for binding affinity vs. cellular thermal shift assays for target engagement) ().
Q. What in vitro and in vivo models are suitable for pharmacokinetic profiling of this compound?
Methodological Answer:
- In vitro :
- Metabolic stability: Liver microsome assays (human/rat) with LC-MS quantification of parent compound degradation ().
- Permeability: Caco-2 cell monolayers to predict intestinal absorption ().
- In vivo :
- Rodent models: Administer via IV/PO routes, collect plasma samples at timed intervals, and quantify using UPLC-MS/MS. Monitor half-life (), AUC, and bioavailability ().
Q. How can researchers validate target engagement and elucidate the mechanism of action?
Methodological Answer:
- Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (, ) with purified target proteins ().
- Structural biology : Co-crystallization with the target protein for X-ray diffraction studies to identify binding pocket interactions ().
- Functional genomics : CRISPR/Cas9 knockout of putative targets in cell lines to confirm loss of compound activity ().
Data Contradiction Analysis
Example Scenario : Discrepancies in reported IC values for kinase inhibition.
Resolution Workflow :
Replicate experiments : Use identical compound batches and assay protocols.
Cross-validate targets : Perform kinome-wide profiling to identify off-target effects ().
Statistical analysis : Apply ANOVA to determine if differences are significant or due to experimental noise ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
